Pent-2-ynal
Overview
Description
Pent-2-ynal: is an organic compound with the molecular formula C5H6O . It is an aliphatic aldehyde containing a triple bond between the second and third carbon atoms. The structure of this compound includes a terminal aldehyde group and a triple bond, making it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Pent-2-yne: One common method to synthesize Pent-2-ynal is through the hydration of Pent-2-yne. This reaction involves the addition of water to the triple bond in the presence of a catalyst such as mercuric sulfate in dilute sulfuric acid.
Partial Hydrogenation of Pent-2-yne: Another method involves the partial hydrogenation of Pent-2-yne using a catalyst like Lindlar’s catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as mentioned above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pent-2-ynal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon is a typical method.
Addition Reactions: The triple bond in this compound makes it reactive towards addition reactions. For example, it can react with halogens to form dihalides or with hydrogen halides to form haloalkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Addition: Halogens like bromine or chlorine in an inert solvent.
Major Products Formed:
Oxidation: Pent-2-ynoic acid.
Reduction: Pent-2-en-1-ol.
Addition: 2,3-Dibromopentanal.
Scientific Research Applications
Pent-2-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: this compound is used in studies involving enzyme inhibition and protein modification due to its reactive aldehyde group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Pent-2-ynal involves its reactivity towards nucleophiles due to the presence of the aldehyde group. The triple bond also makes it susceptible to addition reactions. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
But-2-ynal: Similar structure but with one less carbon atom.
Hex-2-ynal: Similar structure but with one more carbon atom.
Pent-3-ynal: Similar structure but with the triple bond at a different position.
Uniqueness of Pent-2-ynal: this compound is unique due to the position of its triple bond and aldehyde group, which gives it distinct reactivity and makes it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
pent-2-ynal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTOSDJJTWPWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203646 | |
Record name | Pent-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55136-52-2 | |
Record name | Pent-2-ynal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-Pentynal?
A1: 2-Pentynal, also known as Pent-2-ynal, is an organic compound with the molecular formula C5H6O. Its molecular weight is 82.10 g/mol. While specific spectroscopic data is not provided in the given research papers, its structure can be described as containing both an aldehyde functional group and an alkyne functional group. [, ]
Q2: Can you describe a specific chemical reaction involving 2-Pentynal and its outcome?
A2: One research paper highlights a reaction where the sodium salt of dimethyl 1,3-acetonedicarboxylate reacts with 2-Pentynal. This reaction, conducted at room temperature in THF, follows a Michael addition-aldol cyclization sequence. The final product is dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate, formed with a 42% yield. This reaction is noteworthy because it allows for the regiocontrolled synthesis of tetrasubstituted aromatic rings. []
Q3: Are there any studies on the microwave and submillimeter spectroscopy of 2-Pentynal?
A3: Yes, research on the microwave and submillimeter spectroscopy of 2-Pentynal has been conducted. While specific details are not provided in the abstracts, this type of spectroscopy is crucial for understanding the compound's rotational energy levels and molecular structure. []
Q4: Has 2-Pentynal been investigated in the context of organometallic chemistry, specifically with ruthenium complexes?
A4: While not directly addressed with 2-Pentynal itself, one research paper explores the reactivity of Ru3(CO)12 with 2-pentynal-diethyl-acetal. This reaction leads to the formation of a novel ruthenium complex. This research highlights the potential of 2-Pentynal derivatives in organometallic synthesis and their interactions with transition metal complexes. []
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